molecular formula C20H18O4 B2609831 (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 858755-96-1

(Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2609831
CAS No.: 858755-96-1
M. Wt: 322.36
InChI Key: QEUQYOHMBJJHHN-GRSHGNNSSA-N
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Description

(Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with a methoxybenzylidene and a methylallyloxy substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : The synthesis of (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can begin with an aldol condensation reaction. This involves the reaction of 3-methoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene linkage.

  • Etherification: : The next step involves the etherification of the benzofuran derivative with 2-methylallyl alcohol. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can target the benzylidene double bond, converting it to a single bond. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as sodium methoxide (NaOMe) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxybenzylidene)benzofuran-3(2H)-one: Lacks the methylallyloxy group.

    6-((2-methylallyl)oxy)benzofuran-3(2H)-one: Lacks the methoxybenzylidene group.

    2-(3-methoxybenzylidene)-benzofuran-3(2H)-one: Lacks the methylallyloxy group.

Uniqueness

The presence of both the methoxybenzylidene and methylallyloxy groups in (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one makes it unique. These substituents may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications, making it a compound of interest for further research.

Properties

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-13(2)12-23-16-7-8-17-18(11-16)24-19(20(17)21)10-14-5-4-6-15(9-14)22-3/h4-11H,1,12H2,2-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUQYOHMBJJHHN-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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